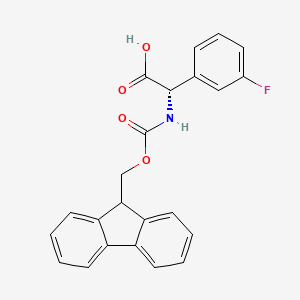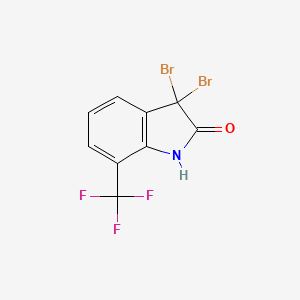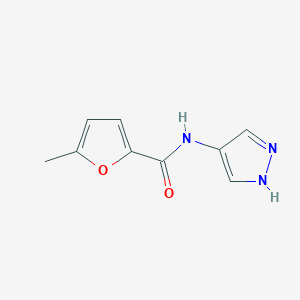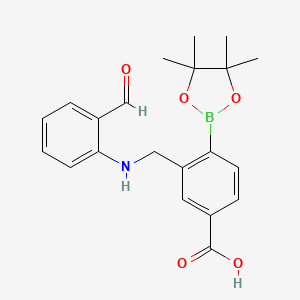
3-(((2-Formylphenyl)amino)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(((2-Formylphenyl)amino)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a complex organic compound that features a boronic ester group and a benzoic acid moiety. Compounds like this are often of interest in organic synthesis and medicinal chemistry due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(((2-Formylphenyl)amino)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” typically involves multi-step organic reactions. A common approach might include:
Formation of the Amino Group: Starting with 2-formylphenylamine, the amino group is introduced through a reductive amination reaction.
Boronic Ester Formation: The boronic ester group can be introduced via a Suzuki coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.
Benzoic Acid Introduction:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The boronic ester group makes this compound a potential candidate for use in Suzuki coupling reactions, which are widely used in organic synthesis.
Material Science: Compounds with boronic ester groups are often used in the development of new materials, including polymers and sensors.
Biology and Medicine
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development and medicinal chemistry research.
Bioconjugation: The amino and boronic ester groups can be used for bioconjugation, attaching the compound to biomolecules for various applications.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The boronic ester group is known to form reversible covalent bonds with diols, which could be exploited in enzyme inhibition or sensor design.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in Suzuki couplings.
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid, which have similar structural features.
Properties
Molecular Formula |
C21H24BNO5 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
3-[(2-formylanilino)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
InChI |
InChI=1S/C21H24BNO5/c1-20(2)21(3,4)28-22(27-20)17-10-9-14(19(25)26)11-16(17)12-23-18-8-6-5-7-15(18)13-24/h5-11,13,23H,12H2,1-4H3,(H,25,26) |
InChI Key |
VVRNRLOTYQLDKZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)CNC3=CC=CC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


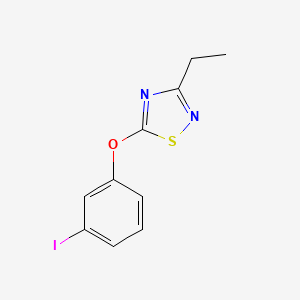
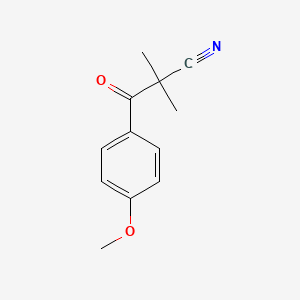

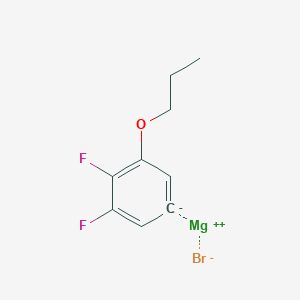
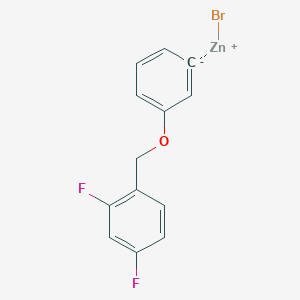

![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)



